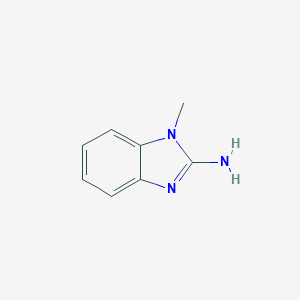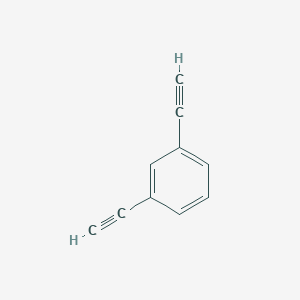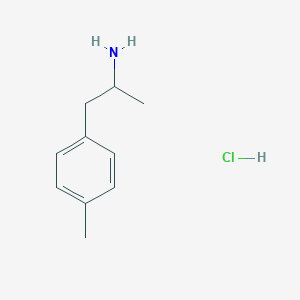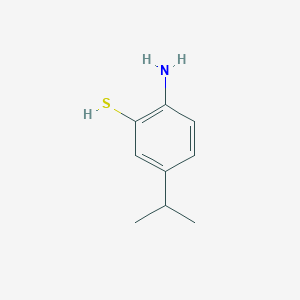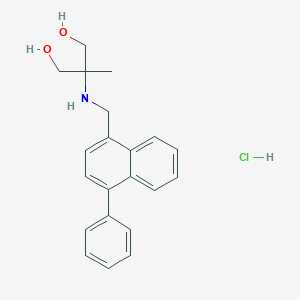
1,3-Propanediol, 2-methyl-2-(((4-phenyl-1-naphthalenyl)methyl)amino)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Propanediol, 2-methyl-2-(((4-phenyl-1-naphthalenyl)methyl)amino)-, hydrochloride, also known as MPTP hydrochloride, is a chemical compound that has been widely used in scientific research. MPTP hydrochloride is a potent neurotoxin that has been used to create animal models of Parkinson's disease. This compound has also been used to study the mechanisms of action of drugs used to treat Parkinson's disease.
作用機序
1,3-Propanediol, 2-methyl-2-(((4-phenyl-1-naphthalenyl)methyl)amino)-, hydrochloride hydrochloride is metabolized in the brain to MPP+, a potent neurotoxin that selectively targets dopaminergic neurons in the substantia nigra. MPP+ is taken up by dopamine transporters and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to oxidative stress and neuronal death.
生化学的および生理学的効果
1,3-Propanediol, 2-methyl-2-(((4-phenyl-1-naphthalenyl)methyl)amino)-, hydrochloride hydrochloride causes a rapid and selective loss of dopaminergic neurons in the substantia nigra, leading to a reduction in dopamine levels in the brain. This results in the development of Parkinson's-like symptoms in animals, including tremors, rigidity, and bradykinesia. 1,3-Propanediol, 2-methyl-2-(((4-phenyl-1-naphthalenyl)methyl)amino)-, hydrochloride hydrochloride has also been shown to induce oxidative stress and inflammation in the brain.
実験室実験の利点と制限
1,3-Propanediol, 2-methyl-2-(((4-phenyl-1-naphthalenyl)methyl)amino)-, hydrochloride hydrochloride is a useful tool for studying the mechanisms of Parkinson's disease and the development of new treatments for this disorder. However, there are several limitations to its use in laboratory experiments. 1,3-Propanediol, 2-methyl-2-(((4-phenyl-1-naphthalenyl)methyl)amino)-, hydrochloride hydrochloride is a potent neurotoxin that can be dangerous if not handled properly. Additionally, the animal models created using 1,3-Propanediol, 2-methyl-2-(((4-phenyl-1-naphthalenyl)methyl)amino)-, hydrochloride hydrochloride do not fully replicate the complex pathophysiology of Parkinson's disease in humans.
将来の方向性
There are several future directions for research involving 1,3-Propanediol, 2-methyl-2-(((4-phenyl-1-naphthalenyl)methyl)amino)-, hydrochloride hydrochloride. One area of interest is the development of new treatments for Parkinson's disease that target the underlying mechanisms of the disorder. Another area of interest is the use of 1,3-Propanediol, 2-methyl-2-(((4-phenyl-1-naphthalenyl)methyl)amino)-, hydrochloride hydrochloride to study the role of oxidative stress and inflammation in the development of Parkinson's disease. Finally, there is interest in developing new animal models of Parkinson's disease that more accurately replicate the pathophysiology of the disorder in humans.
合成法
1,3-Propanediol, 2-methyl-2-(((4-phenyl-1-naphthalenyl)methyl)amino)-, hydrochloride hydrochloride is typically synthesized using a multi-step process that involves the reaction of 4-phenyl-1-naphthalenylmethanol with methylamine, followed by a reaction with formaldehyde and reduction with sodium borohydride. The resulting compound is then reacted with hydrochloric acid to yield 1,3-Propanediol, 2-methyl-2-(((4-phenyl-1-naphthalenyl)methyl)amino)-, hydrochloride hydrochloride.
科学的研究の応用
1,3-Propanediol, 2-methyl-2-(((4-phenyl-1-naphthalenyl)methyl)amino)-, hydrochloride hydrochloride has been widely used in scientific research to create animal models of Parkinson's disease. This compound is toxic to dopaminergic neurons in the substantia nigra, leading to a loss of dopamine in the brain and the development of Parkinson's-like symptoms in animals. 1,3-Propanediol, 2-methyl-2-(((4-phenyl-1-naphthalenyl)methyl)amino)-, hydrochloride hydrochloride has also been used to study the mechanisms of action of drugs used to treat Parkinson's disease.
特性
CAS番号 |
133550-83-1 |
|---|---|
製品名 |
1,3-Propanediol, 2-methyl-2-(((4-phenyl-1-naphthalenyl)methyl)amino)-, hydrochloride |
分子式 |
C21H24ClNO2 |
分子量 |
357.9 g/mol |
IUPAC名 |
2-methyl-2-[(4-phenylnaphthalen-1-yl)methylamino]propane-1,3-diol;hydrochloride |
InChI |
InChI=1S/C21H23NO2.ClH/c1-21(14-23,15-24)22-13-17-11-12-19(16-7-3-2-4-8-16)20-10-6-5-9-18(17)20;/h2-12,22-24H,13-15H2,1H3;1H |
InChIキー |
OGIWOCWHNYHCTA-UHFFFAOYSA-N |
SMILES |
CC(CO)(CO)NCC1=CC=C(C2=CC=CC=C12)C3=CC=CC=C3.Cl |
正規SMILES |
CC(CO)(CO)NCC1=CC=C(C2=CC=CC=C12)C3=CC=CC=C3.Cl |
その他のCAS番号 |
133550-83-1 |
同義語 |
2-methyl-2-[(4-phenylnaphthalen-1-yl)methylamino]propane-1,3-diol hydr ochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



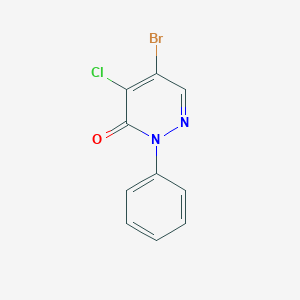
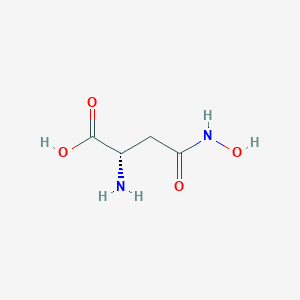
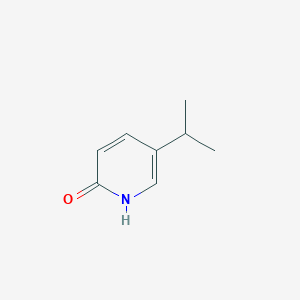
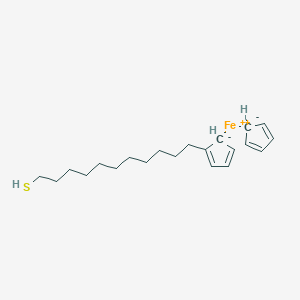
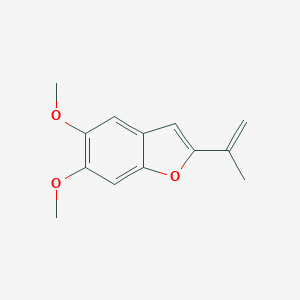
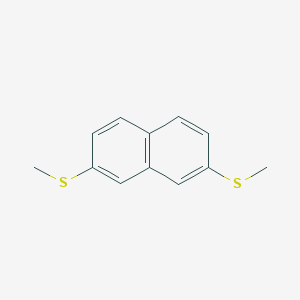
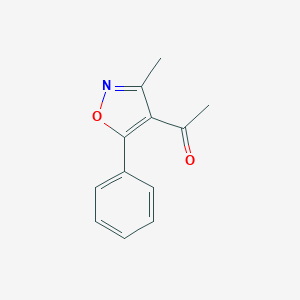
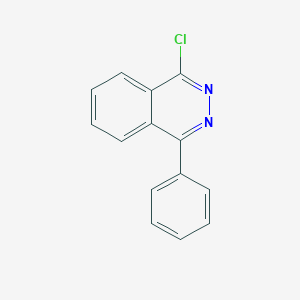

![2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B158348.png)
